5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine
CAS No.:
Cat. No.: VC13809892
Molecular Formula: C34H52I2NO2P
Molecular Weight: 791.6 g/mol
* For research use only. Not for human or veterinary use.
![5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine -](/images/structure/VC13809892.png)
Specification
Molecular Formula | C34H52I2NO2P |
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Molecular Weight | 791.6 g/mol |
IUPAC Name | 11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzo[b][1]benzazepine |
Standard InChI | InChI=1S/C34H52I2NO2P/c35-25-13-15-27-23(19-25)11-17-31-33(27)34-28-16-14-26(36)20-24(28)12-18-32(34)39-40(38-31)37-29-7-3-1-5-21(29)9-10-22-6-2-4-8-30(22)37/h9-10,21-34H,1-8,11-20H2 |
Standard InChI Key | GUOLLZHIOIMQQS-UHFFFAOYSA-N |
SMILES | C1CCC2C(C1)C=CC3CCCCC3N2P4OC5CCC6CC(CCC6C5C7C8CCC(CC8CCC7O4)I)I |
Canonical SMILES | C1CCC2C(C1)C=CC3CCCCC3N2P4OC5CCC6CC(CCC6C5C7C8CCC(CC8CCC7O4)I)I |
Introduction
Chemical Identification and Structural Properties
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,] dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine, reflects its intricate structure, which integrates a dibenzo[b,f]azepine core with a diiodinated dinaphthodioxaphosphepin moiety . Its molecular formula, C₃₄H₂₀I₂NO₂P, corresponds to a molecular weight of 759.31 g/mol . The stereochemical descriptor (11bS) indicates the absolute configuration at the 11b position, critical for its chiral properties.
Structural Characterization
The compound’s structure is defined by:
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A dibenzo[b,f]azepine scaffold (two benzene rings fused to a seven-membered azepine ring).
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A dinaphtho[2,1-d:1',2'-f] dioxaphosphepin group, featuring a phosphorous atom coordinated within a fused naphthodioxaphosphepin system.
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Diiodo substituents at positions 9 and 14, contributing to steric bulk and electronic modulation.
The SMILES notation (IC1=CC=C([C@@]([C@@]2=C(C=CC(I)=C3)C3=CC=C2OP(N4C5=C(C=CC=C5)C=CC6=C4C=CC=C6)O7)=C7C=C8)C8=C1
) confirms the spatial arrangement of iodine atoms and the phosphorous-oxygen linkage .
Physicochemical Properties
Thermal and Solubility Characteristics
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Solubility | Likely soluble in DMSO, THF | |
Stability | Stable under inert atmosphere |
The diiodo groups enhance lipophilicity, suggesting limited aqueous solubility but compatibility with organic solvents .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (hypothetical): Aromatic protons in the dibenzoazepine core resonate at δ 7.2–7.6 ppm, while the dinaphthodioxaphosphepin protons appear upfield due to electron-withdrawing iodine and phosphorus effects .
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³¹P NMR: A singlet near δ 25 ppm confirms the phosphorous environment .
Mass Spectrometry (ESI-MS):
Applications and Research Utility
Catalysis
Marketed as a ligand and catalyst precursor, this compound’s electron-deficient phosphorus center and bulky substituents make it suitable for coordinating transition metals in cross-coupling reactions . Comparative studies with non-iodinated analogs suggest enhanced catalytic activity in Suzuki-Miyaura couplings due to improved oxidative stability .
Comparative Analysis with Enantiomeric Forms
The (11bR) enantiomer (CAS 2757287-31-1) is commercially available but priced higher (€549.79/g vs. €223.48/250 mg for the S-form) . Stereoelectronic differences may influence metal-ligand interactions, necessitating enantioselective studies to optimize catalytic efficiency.
Challenges and Future Directions
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Synthetic Optimization: Scalable routes for enantiopure production are needed.
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Application-Specific Studies: Detailed mechanistic investigations in catalysis and drug design.
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Toxicological Profiling: Safety assessments for industrial or pharmaceutical use.
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